Terbium;2,2,6,6-tetramethylheptane-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

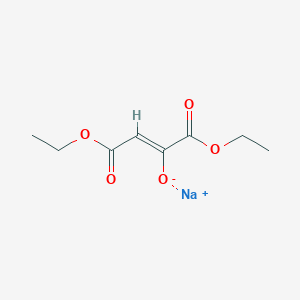

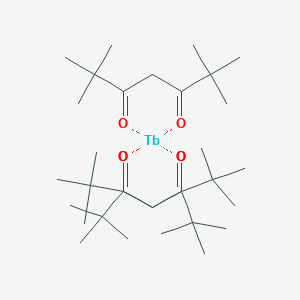

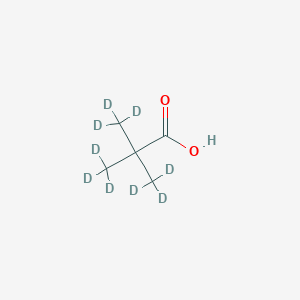

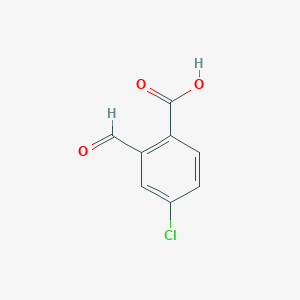

The compound "Terbium;2,2,6,6-tetramethylheptane-3,5-dione" is a terbium(III) complex with 2,2,6,6-tetramethylheptane-3,5-dione ligands. Terbium is a rare earth metal that forms complexes with β-diketonates, which are known for their interesting chemical and physical properties, including luminescence. The research on such compounds often focuses on their potential applications in materials science, particularly in the development of luminescent materials .

Synthesis Analysis

The synthesis of terbium β-diketonates can be achieved by reacting terbium isopropoxides with the appropriate β-diketone ligands. In the case of the related europium, terbium, and ytterbium complexes, the synthesis involved a silylated β-diketone ligand, which was prepared from 3-allylpentane-2,4-dione and triethoxysilane using Speier’s catalyst. The silylation occurred at the terminal carbon atom of the allyl group, leading to the formation of the desired β-diketonate complexes .

Molecular Structure Analysis

The molecular structure of a similar lutetium complex, which is isomorphous with the terbium analogue, was determined using X-ray diffraction. The complex crystallizes in an orthorhombic space group with a distorted trigonal prismatic coordination around the central metal ion. The six oxygen atoms from the three β-diketone ligands coordinate to the metal, forming a stable complex. This structural information is crucial for understanding the coordination environment of the terbium ion in the terbium;2,2,6,6-tetramethylheptane-3,5-dione complex .

Chemical Reactions Analysis

The terbium β-diketonate complexes are reactive towards moisture, leading to hydrolysis and condensation of the silyl groups as well as hydration of the terbium cation. These reactions are significant as they can influence the formation of sol-gel films and the stability of the complexes in various environments. The reactivity towards moisture is an important consideration when using these complexes in materials applications .

Physical and Chemical Properties Analysis

The terbium β-diketonate complexes exhibit luminescent properties, which are of particular interest for the development of luminescent materials. When the terbium complex is excited at specific wavelengths, it shows intense fluorescence at multiple narrow bands corresponding to transitions between the energy levels of the terbium ion. These luminescent properties are influenced by the molecular structure and the environment of the complex, such as the presence of moisture and the matrix in which the complex is embedded .

Aplicaciones Científicas De Investigación

1. Crystal Structure and Properties

The complex of terbium(III) with 2,2,6,6-tetramethylheptane-3,5-dione (Htmhd) has been synthesized and analyzed, revealing molecular structures involving isolated molecules and distinct thermal properties. This analysis contributes to understanding the molecular and crystalline behavior of terbium complexes (Stabnikov et al., 2011).

2. Triboluminescence in Composite Materials

Triboluminescent properties of lanthanide complexes, including terbium(III) with 2,2,6,6-tetramethylheptane-3,5-dione, have been observed. These properties are significant for developing damage sensors in composite materials, as they relate to piezoelectric charging and second harmonic generation (Clegg et al., 2000).

3. Metalorganic Chemical Vapour Deposition (MOCVD)

Bis-2,2,6,6-tetramethylheptane-3,5-dionatolead compounds are essential in MOCVD for depositing lead-containing films. Understanding their crystal structures aids in grasping their behavior during materials deposition, impacting semiconductor and materials science (Malik et al., 1999).

Safety And Hazards

Direcciones Futuras

As a stable, anhydrous reagent that undergoes O-additions and C-additions, Terbium;2,2,6,6-tetramethylheptane-3,5-dione has potential applications in the synthesis of stable complexes with lanthanide ions . It can act as an air-stable ligand for metal catalysts, suggesting potential uses in various chemical reactions .

Propiedades

IUPAC Name |

terbium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMPAWFABHDXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Tb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

15492-51-0 |

Source

|

| Record name | NSC174886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)